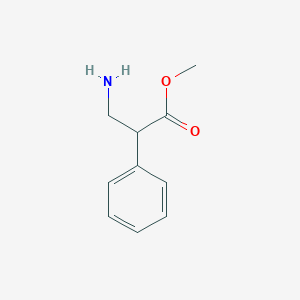

Methyl 3-amino-2-phenylpropanoate

Description

Significance of Beta-Amino Esters in Advanced Organic Synthesis

Beta-amino esters are a fundamentally important class of compounds in organic synthesis, primarily because they are precursors to β-amino acids and can be polymerized to form functional materials. researchgate.net β-amino acids and their derivatives are of significant interest as they are components of numerous natural products and are used to create β-peptides, which can mimic natural peptides but often exhibit enhanced stability against enzymatic degradation. researchgate.net

The synthesis of β-amino esters is often achieved through well-established reactions like the Michael addition, where an amine adds to an α,β-unsaturated ester. organic-chemistry.org This method is highly versatile, allowing for the creation of a diverse library of β-amino esters by varying the amine and acrylate (B77674) starting materials. rug.nl Other synthetic routes include the Mannich reaction and various catalytic methods that aim to produce these compounds with high yields and stereoselectivity. researchgate.netorganic-chemistry.org

A significant application of β-amino esters is in the synthesis of poly(β-amino esters) (PBAEs). rug.nlnih.gov These are a class of biodegradable and pH-responsive polymers created by the step-growth polymerization of bis(acrylate esters) and amines. rug.nlnih.gov The properties of PBAEs can be finely tuned by selecting different monomers, making them highly adaptable for various biomedical applications. frontiersin.org They are extensively researched as non-viral vectors for gene delivery, where they can condense DNA into nanoparticles and facilitate its entry into cells. nih.govnih.gov Furthermore, PBAEs are explored for controlled drug delivery of anticancer agents and as scaffolds in tissue engineering. rug.nlrsc.org

Key Synthesis Methods for Beta-Amino Esters

| Reaction Type | Description | Reference |

|---|---|---|

| Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester. A common and versatile method. | organic-chemistry.org |

| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. | researchgate.net |

| Ritter Reaction | A reaction that can produce β-acylamino ketones from an aldehyde, ketone, and nitrile, which are related precursors. | organic-chemistry.org |

| Catalytic Hydroamidation | Nickel-catalyzed methods have been developed for the β-position amidation of unsaturated carbonyl compounds. | organic-chemistry.org |

Research Context of Phenylpropanoate Amino Acid Derivatives

Phenylpropanoate derivatives, particularly those incorporating amino acid-like structures, are prominent scaffolds in medicinal chemistry. nih.gov Their structural framework is found in a wide array of biologically active molecules and serves as a versatile starting point for the development of new therapeutic agents. researchgate.net These derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

Research has shown that β-phenylalanine derivatives (β-PADs) are of particular therapeutic interest. nih.gov They offer the advantage of being recognized by biological systems due to their pseudopeptidic nature while possessing greater metabolic stability compared to their α-amino acid counterparts. nih.gov For example, β-PADs have been developed as antagonists for integrin receptors involved in pulmonary fibrosis and as building blocks for novel anticancer agents. nih.gov

Furthermore, modifications of the phenylpropanoate structure have led to the discovery of potent and selective modulators of various biological targets. For instance, substituted phenylpropanoic acid derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. This makes them potential candidates for treating metabolic disorders. The introduction of amino acids or related polar functionalities into natural product scaffolds containing a phenylpropanoate moiety is a common strategy to enhance biological activity and improve pharmacokinetic properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDSIXJNPGPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396185 | |

| Record name | methyl 3-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99092-02-1 | |

| Record name | methyl 3-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving Methyl 3 Amino 2 Phenylpropanoate

Reaction Pathways of Amino and Ester Functionalities

Kinetic and Parallel Kinetic Resolution Processes

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. acs.org This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. rsc.org Innovations on this fundamental principle include parallel kinetic resolution (PKR), which allows for the transformation of both enantiomers of a racemic starting material into two distinct, enantiomerically enriched products in a single operation. acs.orgacs.org These techniques are particularly valuable in asymmetric synthesis for producing optically pure compounds like β-amino acids and their derivatives. mdpi.comnih.gov

Enzymatic kinetic resolution, especially using lipases, has proven to be a highly effective method for resolving racemic β-amino esters due to the high enantioselectivity, mild reaction conditions, and broad substrate tolerance of these biocatalysts. nih.govnih.gov Lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Pseudomonas fluorescens (lipase AK), are frequently used for the stereoselective hydrolysis or acylation of β-amino esters. mdpi.comnih.gov

A notable study by Gotor and colleagues detailed the kinetic resolution of various 3-amino-3-phenylpropanoate esters through hydrolysis catalyzed by lipase (B570770) PS from Pseudomonas cepacia. mdpi.comnih.gov This method was highly efficient, affording both the unreacted (R)-amino esters and the resulting (S)-amino acids with excellent enantiomeric excess (ee ≥99%) and in good yields. mdpi.comnih.gov The reaction was typically performed in 1,4-dioxane (B91453) with water at 45 °C. mdpi.com This approach is significant as (S)-3-amino-3-phenylpropionic acid is a key building block for the synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov

The following table summarizes the results from the lipase PS-catalyzed hydrolysis of various methyl 3-amino-3-arylpropanoate hydrochlorides, which are structurally analogous to methyl 3-amino-2-phenylpropanoate.

Table 1: Lipase PSIM-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts mdpi.comnih.gov

Reaction Conditions: (±)-ester (0.1 mmol), lipase PSIM (30 mg/mL), Et₃N (0.5 equiv), H₂O (0.5 equiv), iPr₂O, 45 °C.

| Substrate (Aryl Group) | Time (h) | Conversion (%) | (R)-Ester ee (%) | (S)-Acid ee (%) | E-value |

| 4-Fluorophenyl | 2 | 50.1 | >99 | >99 | >200 |

| 4-Chlorophenyl | 2.5 | 49.8 | >99 | >99 | >200 |

| 4-Bromophenyl | 3 | 50.2 | >99 | >99 | >200 |

| 4-Methylphenyl | 1.5 | 49.9 | >99 | >99 | >200 |

| Phenyl | 2 | 50.0 | >99 | >99 | >200 |

Parallel kinetic resolution (PKR) offers an elegant advancement over classical kinetic resolution by utilizing both enantiomers of the starting racemate. acs.org This is achieved by reacting the racemic substrate with a pseudoenantiomeric mixture of chiral reagents. acs.orgacs.org Each reagent selectively reacts with one enantiomer of the substrate, leading to two different, non-enantiomeric products that can be separated. psu.edu

Davies and co-workers developed an efficient PKR of racemic acyclic γ-amino-α,β-unsaturated esters using a 50:50 mixture of pseudoenantiomeric lithium amides. acs.orgacs.org While the substrate differs from this compound, the mechanistic principle demonstrates a powerful strategy for resolving amino esters. In their work, the conjugate addition of a mixture of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide and lithium (S)-N-3,4-dimethoxybenzyl-N-(α-methylbenzyl)amide to the racemic esters resulted in two diastereomeric β,γ-diamino ester products, which were easily separable. acs.orgacs.org

The results of the PKR of various α,β-unsaturated esters are presented below, illustrating the high diastereoselectivity achieved.

Table 2: Parallel Kinetic Resolution of Racemic α,β-Unsaturated Esters acs.org

Reaction Conditions: Racemic ester reacted with a 50:50 pseudoenantiomeric mixture of lithium amides (R)-30 and (S)-31.

| Substrate (R group) | (αR)-Adduct Yield (%) | (αR)-Adduct dr | (αS)-Adduct Yield (%) | (αS)-Adduct dr |

| Me | 31 | >99:1 | 40 | >99:1 |

| Et | 38 | >99:1 | 41 | >99:1 |

| i-Pr | 42 | >99:1 | 43 | >99:1 |

| t-Bu | 35 | >99:1 | 41 | >99:1 |

| Bn | 39 | >99:1 | 42 | >99:1 |

These examples highlight the sophisticated chemical and enzymatic strategies available for the stereoselective synthesis of chiral amino esters. The high enantioselectivity of lipase-catalyzed hydrolysis makes it a robust method for resolving racemates like this compound and its analogues. mdpi.comnih.gov Concurrently, parallel kinetic resolution represents a highly efficient, though mechanistically distinct, approach for generating multiple stereochemically defined products from a single racemic precursor. acs.org

Applications of Methyl 3 Amino 2 Phenylpropanoate in Chemical and Biomedical Sciences

Versatile Building Block in Complex Molecule Synthesis

The unique structure of methyl 3-amino-2-phenylpropanoate, a derivative of β-phenylalanine, makes it a sought-after starting material or intermediate in the assembly of more complex chemical architectures. Its bifunctional nature, possessing both an amine and an ester group, allows for a wide range of chemical transformations.

The primary amino and ester functionalities of this compound allow it to be incorporated into peptide chains. β-amino acids like this are of particular interest because they can induce specific, stable secondary structures in peptides.

Peptides and Peptidomimetics : The incorporation of β-amino acids into peptide backbones creates peptidomimetics with altered structural and functional properties. These modifications can lead to increased stability against proteolytic degradation compared to natural α-peptides. The phenyl group on the β-carbon also influences the conformational preferences of the resulting peptide, guiding the formation of specific folds.

Azapeptides : This compound serves as a scaffold for creating azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. Azapeptides are significant in medicinal chemistry as they can mimic or antagonize the biological actions of natural peptides. nih.gov For instance, azapeptide analogues of Growth Hormone Releasing Peptide-6 (GHRP-6) have been developed as selective modulators for the CD36 receptor, which is implicated in inflammation and cardiovascular conditions. nih.gov The synthesis of such complex molecules often involves the strategic coupling of aza-amino acid building blocks. nih.gov

The 2-phenethylamine motif, which is structurally related to this compound, is a core component in a vast number of biologically active molecules and approved drugs. mdpi.combeilstein-journals.org This makes β-phenylalanine derivatives valuable precursors in the synthesis of novel therapeutic agents.

Research has demonstrated the potential of derivatives of this compound in creating potent anti-inflammatory agents. For example, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), was found to be a cell-permeable compound that significantly inhibits the production of inflammatory cytokines such as IL-6, IL-8, IL-1β, and TNF-α in monocyte and macrophage-like cells. nih.gov This highlights the utility of the methyl phenylpropanoate scaffold in developing compounds with specific pharmacological activities. nih.gov

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural proteins and nucleic acids. rsc.orgnih.gov Unnatural amino acids, including β-amino acids like 3-amino-2-phenylpropanoate, are critical building blocks for these structures. rsc.orgnih.gov

Structural Diversity : The inclusion of β-amino acids introduces an additional rotatable bond into the peptide backbone, expanding the range of possible secondary structures beyond the helices and sheets found in α-peptides. nih.gov This allows for the design of foldamers with unique helical structures, such as the 12-helix or 14-helix, which are not accessible to natural peptides. nih.govresearchgate.net

Enhanced Stability : Peptides constructed from β-amino acids, often called β-peptides, generally exhibit superior resistance to enzymatic degradation by proteases. nih.gov This enhanced stability is a highly desirable trait for therapeutic applications, as it can lead to longer in vivo half-lives.

Functional Mimicry : Researchers use these unnatural peptides and foldamers to mimic the helical segments of proteins, enabling the study of protein-protein interactions and the development of molecules that can disrupt these interactions in a disease context. rsc.orgnih.gov The ability to create well-defined, stable three-dimensional structures makes them promising candidates for a variety of biomedical and material science applications. rsc.org

Role in Medicinal Chemistry Research

Beyond its use as a synthetic building block, this compound and its derivatives are employed as tools in medicinal chemistry to probe biological systems and understand disease mechanisms at a molecular level.

The specific structural features of this compound, particularly the methyl ester and the phenyl ring, are valuable for studying how small molecules interact with biological macromolecules like proteins and enzymes.

Probing Binding Pockets : The methyl group can be used to probe hydrophobic pockets within a protein's active site. The effect of adding a methyl group to a ligand is highly context-dependent; if it fits into a hydrophobic region, it can significantly enhance binding affinity, but if there is no space, it can abolish binding entirely. nih.gov This principle is used to map the topology of binding sites.

Methyl-π Interactions : The phenyl ring can participate in methyl-π interactions, a type of noncovalent bond between a methyl group (from the protein) and the aromatic π-system of the ligand. These interactions are important for the binding and orientation of small molecules in protein active sites. univie.ac.at Chemical shift perturbation experiments in NMR spectroscopy can be used to detect and quantify these interactions, providing valuable information about the geometry of the protein-ligand complex. univie.ac.at

Derivatives of this compound are utilized to study and modulate cellular signaling pathways, which can in turn affect gene expression.

Modulation of Inflammatory Pathways : As mentioned, the derivative MHPAP has been shown to inhibit the production of several key pro-inflammatory cytokines. nih.gov This inhibition was linked to the compound's ability to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. By using such compounds, researchers can investigate the intricate mechanisms of inflammatory diseases and identify potential targets for therapeutic intervention. nih.gov

Compound Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol |

| CAS Number | 14898-52-3 nih.gov | 91012-17-8 sigmaaldrich.com |

| Physical Form | Not Specified | Powder sigmaaldrich.com |

| Melting Point | Not Specified | 142-144 °C sigmaaldrich.com |

| IUPAC Name | methyl 3-amino-3-phenylpropanoate nih.gov | This compound hydrochloride sigmaaldrich.com |

| InChIKey | XKIOBYHZFPTKCZ-UHFFFAOYSA-N nih.gov | XEIPXRKVVATEEC-UHFFFAOYSA-N sigmaaldrich.com |

Development of Biological Probes and Inhibitors

The structural framework of this compound makes it an attractive scaffold for the synthesis of molecules designed to interact with biological systems, such as biological probes and enzyme inhibitors. The primary amine and ester functionalities provide convenient handles for chemical modification, allowing for the attachment of reporter groups (like fluorophores) for probes or pharmacophores for inhibitors.

While direct research on this compound as a probe is not extensively documented, its derivatives have shown significant biological activity. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, structurally related compounds, were synthesized and demonstrated potent hypolipidemic activity in rodents by lowering both serum cholesterol and triglyceride levels. nih.gov These compounds were found to reduce the activity of key enzymes in lipid metabolism, including HMG-CoA reductase and hepatic lipoprotein lipase (B570770). nih.gov Furthermore, derivatives of 3-amino-3-phenylpropionamide have been developed as small molecule mimics of the peptide octreotide, exhibiting high affinity for the mu opioid receptor. nih.gov

These examples underscore the potential of the 3-amino-2-phenylpropanoate skeleton as a core structure for developing targeted inhibitors. The strategic modification of this backbone allows for the generation of libraries of compounds that can be screened for specific biological activities.

Table 1: Research Findings on Biologically Active Derivatives

| Derivative Class | Biological Target/Activity | Key Findings | Source |

|---|---|---|---|

| 3-Amino-2-methyl-1-phenylpropanones | Lipid Metabolism (HMG-CoA Reductase, Lipoprotein Lipase) | Lowered serum cholesterol and triglyceride levels in rodents. | nih.gov |

Industrial Applications as a Specialty Chemical Intermediate

In the chemical industry, this compound is valued as a specialty chemical intermediate. cymitquimica.com Its utility stems from its polyfunctional nature and chirality, which are desirable traits for the synthesis of high-value, complex target molecules such as pharmaceuticals and agrochemicals.

The compound serves as a key starting material in multi-step synthetic pathways. For example, a U.S. patent describes the use of this compound hydrochloride in the preparation of dual-mechanism inhibitors for diseases like glaucoma. google.com In the patented synthesis, the amine group of the compound is reacted with benzophenone (B1666685) imine as a key step toward building a more complex molecular structure. google.com This highlights its role as a foundational piece upon which larger, more intricate molecules with specific therapeutic functions are constructed. Chemical suppliers list it as a building block for organic synthesis, further confirming its role as a versatile intermediate for research and development. cymitquimica.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO2 | uni.lu |

| Molecular Weight | 179.22 g/mol | uni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

Contributions to Chiral Catalyst and Material Development

The chirality of this compound is a critical feature that enables its use in the development of chiral catalysts and materials for asymmetric synthesis and separation. Asymmetric synthesis is crucial in the pharmaceutical industry, where often only one enantiomer (a non-superimposable mirror image) of a drug is active, while the other may be inactive or even harmful.

The compound and its derivatives are instrumental in creating chiral stationary phases (CSPs) for chromatography. These materials are used to separate enantiomeric mixtures. The fundamental principle involves using a chiral molecule, known as a chiral selector, which is immobilized on a solid support. When a mixture of enantiomers passes through this material, one enantiomer interacts more strongly with the chiral selector than the other, allowing for their separation. The development of chiral selectors based on β-amino acid derivatives, with a preference for a phenyl group at the R¹ position, has been a subject of patent literature, demonstrating their universal applicability for separating various classes of compounds, including α-amino and α-hydroxy acids.

Furthermore, the core structure is a valuable component in asymmetric catalysis. Chiral ligands derived from amino acids can coordinate with metal centers to form catalysts that direct chemical reactions to produce a specific enantiomer of the desired product. The synthesis of tailor-made amino acids often employs chiral auxiliaries or ligands, and the Ni(II) complexes of Schiff bases derived from amino acids are a well-established method for asymmetric synthesis. nih.gov The principles used in these systems, which rely on the fixed chiral environment provided by the amino acid derivative, are directly applicable to this compound for creating novel catalysts.

Table 3: Applications in Chiral Technology

| Application Area | Specific Use | Mechanism/Principle | Source |

|---|---|---|---|

| Chiral Separation | Chiral Selector for CSPs | Differential interaction between enantiomers and the chiral stationary phase allows for chromatographic separation. | |

| Asymmetric Synthesis | Chiral Ligand/Auxiliary | Forms chiral metal complexes that catalyze enantioselective reactions. | nih.gov |

Advanced Analytical Methodologies for Stereochemical Characterization of Amino Esters

Spectrometric Techniques for Enantiomeric Excess Determination

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its high sensitivity, speed, and selectivity. It allows for the determination of enantiomeric excess (e.e.) by observing the behavior of diastereomeric complexes formed between the analyte enantiomers and a chiral selector.

Mass Spectrometry Approaches: Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Soft ionization techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and the older Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly suited for chiral analysis. They allow for the transfer of intact, non-covalent host-guest complexes from solution into the gas phase for mass analysis. ESI-MS is widely used for generating ions of thermally labile and non-volatile molecules, making it ideal for studying the diastereomeric complexes essential for chiral differentiation. FAB-MS, while less common now, was instrumental in developing many foundational MS-based chiral recognition methods, particularly the enantiomer-labeled host method.

The core principle of these MS methods involves creating a chiral environment where the enantiomers of the analyte can form diastereomeric complexes with a chiral selector. These diastereomeric complexes will have different stabilities or fragmentation pathways, which can be measured and correlated to the enantiomeric composition.

One advanced MS method for determining enantiomeric excess relies on the kinetics of gas-phase ion/molecule reactions. In a technique known as chiral guest exchange, protonated diastereomeric complexes are generated in the gas phase and their reaction rates with a neutral reagent are monitored.

A common implementation involves using a chiral host, such as a cyclodextrin, to form a non-covalent complex with the amino acid or ester guest. These complexes are generated via ESI and introduced into the mass spectrometer. Inside the spectrometer, they react with a neutral gas, like an alkylamine. The amino ester guest is displaced by the alkylamine in a guest exchange reaction.

[CD:AA+H]⁺ + B → [CD:B+H]⁺ + AA (where CD = Cyclodextrin host, AA = Amino Acid/Ester guest, B = neutral Amine base)

The crucial aspect is that the rate of this exchange reaction differs depending on the chirality of the amino ester guest. The more stable diastereomeric complex will react more slowly than the less stable one. By creating a calibration curve that plots the ratio of product ions to reactant ions against known mole fractions of the enantiomers, the enantiomeric excess of an unknown sample can be determined. This method is general for amine-containing compounds and benefits from the inherent speed and sensitivity of mass spectrometry.

| Principle of Chiral Guest Exchange MS | |

| Step 1: Complex Formation | Racemic analyte (e.g., amino ester) is mixed with a chiral host (e.g., β-cyclodextrin). |

| Step 2: Ionization | Diastereomeric host-guest complexes are generated and transferred to the gas phase via ESI-MS. |

| Step 3: Ion/Molecule Reaction | Complexes react with a neutral gas (e.g., n-propylamine) in the mass spectrometer. |

| Step 4: Chiral Differentiation | The two diastereomeric complexes exhibit different reaction rates (guest exchange rates). |

| Step 5: Quantification | The relative intensities of reactant and product ions are measured and correlated to the enantiomeric excess using a calibration curve. |

Parallel kinetic resolution (PKR) is a sophisticated strategy where a racemic mixture is subjected to conditions that convert each enantiomer into a different, non-enantiomeric product. Unlike simple kinetic resolution, where the goal is to enrich the unreacted starting material, PKR aims to generate two distinct products from the two starting enantiomers simultaneously.

For mass spectrometry applications, this concept can be combined with pseudoenantiomeric mass tags. In this approach, the chiral selector or reagent exists as a pair of enantiomers that are differentially labeled with stable isotopes (e.g., one reagent contains ¹²C while its enantiomer contains ¹³C, or one is unlabeled and the other is deuterium-labeled). These are known as pseudoenantiomeric tags because they are chemically enantiomers but have different masses.

When a racemic analyte reacts with this pair of mass-tagged chiral reagents, two diastereomeric products with different masses are formed. The ratio of the ion intensities of these two mass-differentiated products in the mass spectrum can be used to determine the enantiomeric composition of the original analyte. This method avoids the trade-off between conversion and enantiomeric excess seen in simple kinetic resolutions.

The enantiomer-labeled (EL) host method is a direct and elegant technique for evaluating chiral recognition using mass spectrometry, particularly with FAB-MS and ESI-MS. This method involves a chiral host compound where one of its enantiomers is labeled with a stable isotope, such as deuterium. A 1:1 mixture of the unlabeled host enantiomer (e.g., (R)-Host) and the labeled enantiomer ((S)-Host-dₙ) is prepared.

This "pseudo-racemic" host mixture is then complexed with the chiral guest analyte (e.g., Methyl 3-amino-2-phenylpropanoate). This results in the formation of two diastereomeric complexes that can be readily distinguished by their mass-to-charge ratio in the mass spectrum:

[(R)-Host + Guest]⁺

[(S)-Host-dₙ + Guest]⁺

The relative peak intensities of these two complex ions are measured. If the guest is racemic, the intensity ratio will reflect the inherent chiral recognition of the host. If the guest is enantioenriched, the ratio will deviate, allowing for the determination of the guest's enantiomeric excess. The method has been successfully used to determine the e.e. of α-amino acid ester hydrochlorides. Studies using this technique have demonstrated that FAB-MS provides reliable and useful measurements for chiral amino acid recognition.

Chromatographic Separation Techniques for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for separating enantiomers of amino acids and their esters. The principle lies in the differential interaction between the analyte enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus separation.

A variety of CSPs are effective for resolving amino esters. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly versatile. Other successful CSPs include those based on cyclodextrins, which form inclusion complexes with the analytes, and crown ethers, which are particularly effective for primary amines like amino esters. For analytes with poor UV absorption, pre-column derivatization with a chromophoric or fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity.

The following table summarizes selected research findings on the chiral separation of amino esters using HPLC.

| Analyte Class | Column (CSP) | Mobile Phase | Key Findings | Ref. |

| α-Amino Acid Esters | Chiralpak IA, Chiralpak AD-H (Amylose-based) | n-Hexane/2-Propanol | Superior performance for resolving various NBD-derivatized α-amino acid esters compared to other CSPs. | |

| Phenylalanine Methyl Ester | LARIHC™ CF6-P (Cyclofructan-based) | Methanol/Acetonitrile/Acetic Acid/Triethylamine | Baseline separation of enantiomers. Method is noted for being effective for primary amines. | |

| Phenylalanine Methyl Ester | CHIRALPAK ID (Amylose-based) | CO₂/Methanol with 0.1% NH₄OH (UPC²) | Ultra-Performance Convergence Chromatography (UPC²) provided better resolution and 5x higher throughput than normal phase HPLC. | |

| β-Amino Acid & Ester | Crownpak CR (+) (Crown ether-based) | Perchloric acid (pH 1)/ |

Spectroscopic Methods for Stereochemical Purity Assessment

Nuclear Magnetic Resonance Spectroscopy for Diastereomeric and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and can be adapted for the determination of stereochemical purity.

Diastereomeric Purity: Diastereomers possess distinct physical and chemical properties, which result in non-identical NMR spectra. For a compound like this compound, which has two chiral centers, the diastereomers will exhibit different chemical shifts (δ) and coupling constants (J). Protons in proximity to the chiral centers will experience different magnetic environments in each diastereomer, leading to separate signals. By integrating the signals corresponding to each diastereomer, their relative ratio and thus the diastereomeric excess (d.e.) can be accurately quantified.

Enantiomeric Purity: Enantiomers, by contrast, have identical NMR spectra under standard achiral conditions. To differentiate them, a chiral environment must be introduced. This is typically achieved through the use of:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. The formation of these short-lived complexes results in a diastereomeric interaction, leading to observable differences in the chemical shifts of the analyte's enantiomers.

Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form new, stable diastereomeric compounds. These new compounds have distinct NMR spectra, allowing for their differentiation and quantification.

Chiral Lanthanide Shift Reagents: These reagents are coordination complexes that can induce significant shifts in the NMR spectrum. When a chiral lanthanide shift reagent is used, it forms diastereomeric complexes with the enantiomers, causing differential shifts and allowing for the determination of enantiomeric excess (e.e.).

Research has shown that for amino acid esters, interactions such as hydrogen bonding between a chiral receptor and the guest molecule can lead to specific stereoselectivity, which is observable in ¹H NMR and 2D-NOESY spectra. ethz.chrsc.org These synergistic interactions can cause the selective aggregation of the receptor with one enantiomer, providing a basis for chiral recognition and purity assessment. rsc.org

Table 1: Illustrative ¹H NMR Data for Chiral Recognition of an Amino Ester

| Proton | Chemical Shift (δ) without Chiral Agent | Chemical Shift (δ) with Chiral Agent (R-enantiomer) | Chemical Shift (δ) with Chiral Agent (S-enantiomer) |

| α-H | 3.85 ppm | 3.95 ppm | 4.05 ppm |

| β-H | 3.10 ppm | 3.18 ppm | 3.25 ppm |

| O-CH₃ | 3.70 ppm | 3.72 ppm | 3.74 ppm |

Note: This table is illustrative and shows hypothetical shifts to demonstrate the principle of chemical shift non-equivalence upon interaction with a chiral solvating agent.

Circular Dichroism Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com This technique is exceptionally sensitive to the three-dimensional structure of a molecule, making it an invaluable tool for determining the absolute configuration and enantiomeric composition of chiral compounds like amino esters. arxiv.org

The principle relies on the fact that enantiomers absorb left- and right-circularly polarized light differently. youtube.com A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. An optically inactive compound will show no CD signal, while enantiomers will produce mirror-image spectra.

For amino esters, direct CD measurement may be possible if the molecule contains a suitable chromophore near the stereocenter. However, a more common and powerful approach involves the use of a chiral sensor or probe. nih.govnsf.gov This method operates on the principles of dynamic covalent chemistry or supramolecular assembly. nsf.gov For example, a probe molecule, such as an electron-deficient aromatic aldehyde, can react reversibly with the primary amine of the amino ester to form a Schiff base. nsf.gov This new, larger chiral entity often exhibits a distinct and measurable CD signal. The sign and intensity of this induced CD signal can be directly correlated to the absolute configuration and concentration of the specific enantiomer of the amino ester. nsf.gov

Another sophisticated method employs host-guest chemistry, where a specifically designed chiral host, such as a zinc bisporphyrinate complex, binds to the amino ester guest. nih.gov The binding event induces a change in the conformation of the host, resulting in a strong CD signal, known as an induced CD (ICD). The sign of the CD spectrum can be used to identify the absolute configuration of the bound amino acid ester. nih.gov

Table 2: Example of Induced CD Signal for Amino Ester Enantiomers

| Enantiomer of Amino Ester | Chiral Sensor | Wavelength (nm) | Induced CD Signal |

| (R)-Methyl 3-amino-2-phenylpropanoate | Zinc Bisporphyrinate Complex | 425 | Positive Cotton Effect |

| (S)-Methyl 3-amino-2-phenylpropanoate | Zinc Bisporphyrinate Complex | 425 | Negative Cotton Effect |

Note: This table provides a hypothetical example based on the principles described in the literature. nih.gov

High-Throughput Screening Methodologies in Asymmetric Synthesis

The discovery and optimization of asymmetric syntheses, which are crucial for producing enantiomerically pure compounds, benefit immensely from high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of catalysts, ligands, and reaction conditions to identify optimal parameters for a desired stereochemical outcome. nih.govresearchgate.net

For the asymmetric synthesis of amino esters, HTS assays are designed to quickly and accurately measure the enantiomeric excess (e.e.) of the product in a large number of parallel reactions, often conducted in microtiter plates. nih.govyoutube.com

Several HTS approaches are applicable:

Fluorescence-Based Assays: These methods are particularly well-suited for HTS due to their high sensitivity and compatibility with plate readers. nih.gov A common strategy involves the dynamic self-assembly of the chiral amino ester analyte with a chiral fluorescent ligand and another component, such as 2-formylphenylboronic acid, to form diastereomeric complexes. nih.gov These diastereomers exhibit distinct fluorescence wavelengths or intensities, which can be measured by an automated plate reader to determine the e.e. of the crude reaction product with high accuracy. nih.gov This approach is robust and can be performed in 384-well plates, enabling the screening of large combinatorial libraries. nih.gov

Fiber-Optic Array Scanning Technology (FAST): For ultra-high-throughput applications, bead-based library screening can be employed. nih.gov In this method, a combinatorial library of catalysts or substrates is synthesized on microscopic beads. After reaction, the beads are incubated with a fluorescently labeled target or probe. The FAST platform can then screen millions of these beads per minute to identify "hits" based on their fluorescence, which can be correlated to high catalytic activity or selectivity. nih.gov

Chromatographic and Mass Spectrometric Methods: While traditionally lower-throughput, advances in ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have significantly increased the speed of analysis. mdpi.com By using chiral stationary phases, enantiomers can be separated and quantified rapidly, allowing for the screening of dozens or even hundreds of samples per day.

These HTS platforms integrate automated liquid handlers, robotic arms, incubators, and detectors (plate readers, microscopes) to create a fully automated workflow, dramatically accelerating the pace of research in asymmetric catalysis and drug discovery. youtube.com

Table 3: Comparison of High-Throughput Screening Methodologies for Amino Esters

| Methodology | Principle | Throughput | Key Advantage |

| Fluorescence-Based Assay | Formation of diastereomeric fluorescent complexes. nih.gov | High (e.g., 384-well plates) | High sensitivity, real-time evaluation of crude product. nih.gov |

| FAST Platform | Screening of fluorescently-labeled bead-based libraries. nih.gov | Mega-High (Millions/min) | Unprecedented scale for library screening. nih.gov |

| Chiral UHPLC-MS/MS | Rapid chromatographic separation of enantiomers. mdpi.com | Moderate to High | Direct separation and quantification, high resolution. mdpi.com |

Future Perspectives and Emerging Research Directions

Innovation in Catalytic Asymmetric Synthesis of Amino Esters

The development of efficient and highly selective methods for synthesizing chiral β-amino esters remains a significant focus of chemical research. These compounds are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules. Innovations in this area are centered on the design and application of novel catalytic systems that can deliver high yields and excellent enantioselectivity.

Recent progress has been notable in transition metal catalysis, organocatalysis, and biocatalysis. psu.edursc.org Key synthetic strategies include hydrogenation, the Mannich reaction, and conjugate additions. psu.edu For instance, a significant breakthrough is a one-pot, scalable catalytic method for producing enantiopure and unmodified β²-amino acids. This process utilizes a specially designed confined imidodiphosphorimidate (IDPi) catalyst for the reaction between bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether. nih.govacs.org The reaction proceeds with high efficiency and provides the desired free β²-amino acids after a simple hydrolytic workup. nih.govacs.org

Another innovative approach involves the asymmetric biomimetic transamination of α-keto esters. Using a quinine-derived chiral base as a catalyst, researchers have successfully synthesized a variety of β-branched α-amino esters. rsc.org This method has proven effective for a range of substrates, demonstrating its potential for creating structurally diverse amino acid derivatives. rsc.org

Table 1: Performance of Novel Catalytic Systems in Asymmetric Amino Ester Synthesis

| Catalytic Method | Substrate(s) | Catalyst | Yield | Enantiomeric Ratio/Excess | Reference |

| Catalytic Asymmetric Aminomethylation | Aromatic & Aliphatic Bis-Silyl Ketene Acetals (bis-SKAs) | Confined Imidodiphosphorimidate (IDPi) | High | e.r. up to 95.5:4.5 | nih.govacs.org |

| Scale-up Asymmetric Aminomethylation (10 mmol scale) | bis-SKA 1a and imine precursor 2a | 1 mol % of catalyst 3h | 99% | e.r. 95.5:4.5 | acs.org |

| Scale-up Asymmetric Aminomethylation (20 mmol scale) | Reagent 2a | 0.5 mol % of catalyst 3h | 98% | e.r. 95:5 | nih.gov |

| Asymmetric Biomimetic Transamination | β-Branched α-Keto Esters | Hydroquinine-derived chiral base | 50-96% | 87-95% ee | rsc.org |

| Key Cyclopropanation for 3-phenyl-2,3-methanophenylalanine synthesis | N/A | Screened libraries of metal complex-ligand combinations | N/A | N/A | rsc.org |

e.r. = enantiomeric ratio; ee = enantiomeric excess

These advancements represent a move away from classical resolution or the use of stoichiometric chiral auxiliaries, toward more atom-economic and efficient catalytic processes. psu.edu The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is a key trend driving this innovation.

Expanding Biomedical Applications of Phenylpropanoate Derivatives

Phenylpropanoate derivatives, a class that includes methyl 3-amino-2-phenylpropanoate, are recognized for their wide-ranging biological activities and are finding expanding applications in the pharmaceutical and biomedical fields. nih.gov These plant-derived secondary metabolites are known for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Their potential extends to offering neuroprotective, cardioprotective, and hepatoprotective effects, making them attractive candidates for drug development. nih.gov

A particularly promising area of research is the use of related amino esters in advanced drug and gene delivery systems. Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that can be synthesized from various amino esters. researchgate.netnih.govnih.gov These polymers are capable of self-assembling with negatively charged nucleic acids like DNA and RNA to form nanoparticles that can deliver their genetic cargo into cells. nih.govnottingham.ac.uk The ester bonds in the PBAE backbone are hydrolytically degradable, which reduces cytotoxicity compared to non-degradable polymers and facilitates the release of the therapeutic payload inside the cell. nih.gov

The versatility of PBAE synthesis allows for the creation of large libraries of polymers with diverse chemical properties, enabling the optimization of carriers for specific cell types, including cancer cells and stem cells. nih.gov Research has shown that PBAEs can be effective for in vivo applications, such as in the treatment of prostate cancer. nih.gov Furthermore, modifications like coupling PBAEs with poly(ethylene glycol) (PEG) can reduce toxicity and prolong circulation time in the bloodstream, enhancing therapeutic efficacy. nottingham.ac.uk The incorporation of phenylpropanoate moieties into these polymer backbones could impart unique properties, leveraging their inherent biological activities for combination therapy or targeted delivery.

Advanced Computational Modeling for Predictive Design in Amino Ester Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development in amino ester chemistry. By providing deep mechanistic insights and predictive power, computational modeling guides the design of new catalysts, predicts reaction outcomes, and helps in understanding the structure-activity relationships of complex molecules. rsc.orgmit.edu

In the realm of catalytic synthesis, Density Functional Theory (DFT) calculations are routinely used to elucidate reaction mechanisms and rationalize the origins of enantioselectivity. nih.govacs.org For example, modeling has been used to suggest the transition state geometry in the IDPi-catalyzed synthesis of β²-amino acids, explaining the observed high selectivity. nih.govacs.org This predictive capability allows researchers to move beyond trial-and-error experimentation and rationally design catalysts for specific transformations. rsc.orgmit.edu Researchers are now able to prescreen compounds computationally to determine which substrates are likely to react successfully, saving significant time and resources. mit.edu

Computational tools are also vital for engineering enzymes and designing novel drug candidates. The stability of enzymes like amino ester hydrolases, which are used in the synthesis of important antibiotics, has been improved through rational computational design. nih.gov Molecular modeling strategies are also employed to predict the biological potential of molecules, assessing their antioxidant and enzyme-inhibiting capabilities before they are synthesized. nih.gov This in silico screening, which can include predictions of how molecules will bind to biological targets and their absorption, distribution, metabolism, and excretion (ADMET) properties, is crucial for modern drug discovery. nih.gov

Table 2: Applications of Computational Modeling in Amino Ester Research

| Research Area | Computational Method/Tool | Objective | Outcome/Finding | Reference |

| Catalytic Asymmetric Synthesis | Density Functional Theory (DFT) | Investigate the transition state of an aminomethylation reaction to understand enantioselectivity. | Proposed an optimized iminium-IDPi ion pair to explain the facial approach of the nucleophile. | nih.govacs.org |

| Enzyme Engineering | Rational Computational Design | Improve the thermostability of Amino Ester Hydrolase (AEH). | Identified active variants with improved melting temperatures and total turnover numbers. | nih.gov |

| Photochemical Reaction Mechanism | Computational Calculations | Reveal the role of a protecting group in a photochemical cyclization of α-amino esters. | Showed that the protecting group favored the desired Norrish-Yang cyclization pathway. | chemrxiv.org |

| Predictive Synthesis | Frontier Orbital Energy Calculations | Predict the outcome of photocatalyzed reactions to form azetidines. | Successfully predicted which pairs of reactants would form the desired product with high yield. | mit.edu |

| Biological Activity Prediction | Molecular Modeling (DFT, Hirshfeld Surface Analysis) | Assess the antioxidant and enzyme inhibition potential of novel imine-based compounds. | In silico results correlated with in vitro experiments, identifying the most potent compound. | nih.gov |

Integration into Novel Materials Science Research

The unique chemical structures of amino esters, including this compound, make them valuable building blocks for the creation of advanced functional materials. The primary focus in this area is on the synthesis and application of poly(β-amino esters) (PBAEs), a class of smart, biodegradable polymers with significant potential in biomedicine and beyond. frontiersin.org

PBAEs are typically synthesized through the Michael addition polymerization of a diacrylate and an amine. rsc.org This method allows for enormous structural diversity, as thousands of different polymers can be created by varying the monomer and end-capping groups. frontiersin.org This tunability is key to their function, allowing for the design of polymers with specific properties, such as pH-sensitivity. The amine groups in the polymer backbone can become protonated in acidic environments, like that of a cellular endosome, leading to membrane disruption and facilitating the release of a therapeutic payload—a process known as the "proton sponge" effect. researchgate.netnih.gov

The applications of PBAE-based materials are broad. They are a leading platform for non-viral gene delivery, with demonstrated success in transfecting various cell lines. nih.govfrontiersin.org Beyond gene therapy, PBAEs are being explored for:

Drug Delivery: Encapsulating and controlling the release of hydrophobic drugs, thereby improving their solubility and therapeutic window. rsc.org

Tissue Engineering: Serving as bioactive hydrogels that can augment immune responses and support tissue regeneration. researchgate.net

Antibacterial Materials: Acting directly to disrupt bacterial membranes at sufficient concentrations. researchgate.net

Research is also focused on green synthesis methods for these polymers, using techniques like microwave irradiation without the need for solvents or catalysts. rsc.org The integration of specific amino esters like phenylpropanoate derivatives as monomers could lead to new polymers with enhanced properties, such as improved biocompatibility, specific cell targeting capabilities, or inherent therapeutic activity, opening up new frontiers in materials science. researchgate.net

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound pharmacological studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Bootstrap resampling enhances confidence intervals for small datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.